molecular formula C9H11N3O3 B1341568 Ethyl N-(5-formylpyrimidin-2-YL)glycinate CAS No. 915920-21-7

Ethyl N-(5-formylpyrimidin-2-YL)glycinate

Cat. No.: B1341568
CAS No.: 915920-21-7
M. Wt: 209.2 g/mol
InChI Key: DENBZDWRGVUDAI-UHFFFAOYSA-N
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Description

Ethyl N-(5-formylpyrimidin-2-YL)glycinate is a chemical compound with the molecular formula C9H11N3O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a formyl group attached to a pyrimidine ring, which is further connected to an ethyl glycinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(5-formylpyrimidin-2-YL)glycinate typically involves the reaction of 5-formylpyrimidine with ethyl glycinate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(5-formylpyrimidin-2-YL)glycinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of ethyl N-(5-carboxypyrimidin-2-YL)glycinate.

    Reduction: Formation of ethyl N-(5-hydroxymethylpyrimidin-2-YL)glycinate.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl N-(5-formylpyrimidin-2-YL)glycinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-(5-formylpyrimidin-2-YL)glycinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pyrimidine ring structure allows for potential binding to nucleic acids or proteins, affecting biological processes.

Comparison with Similar Compounds

Ethyl N-(5-formylpyrimidin-2-YL)glycinate can be compared with other similar compounds, such as:

    Ethyl N-(5-carboxypyrimidin-2-YL)glycinate: Differing by the oxidation state of the formyl group.

    Ethyl N-(5-hydroxymethylpyrimidin-2-YL)glycinate: Differing by the reduction state of the formyl group.

    Other substituted pyrimidine derivatives: Varying by the nature and position of substituents on the pyrimidine ring.

The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[(5-formylpyrimidin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-2-15-8(14)5-12-9-10-3-7(6-13)4-11-9/h3-4,6H,2,5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENBZDWRGVUDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589786
Record name Ethyl N-(5-formylpyrimidin-2-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-21-7
Record name Ethyl N-(5-formylpyrimidin-2-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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